molecular formula C11H14O4 B12588274 3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine CAS No. 600708-79-0

3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine

Cat. No.: B12588274
CAS No.: 600708-79-0
M. Wt: 210.23 g/mol
InChI Key: WQAJRUDGPMSCHH-UHFFFAOYSA-N
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Description

3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine is a chemical compound belonging to the class of benzodioxepines These compounds are characterized by a benzene ring fused to a dioxepine ring The presence of methoxy groups at positions 3 and 7 adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyphenol with ethylene glycol in the presence of an acid catalyst to form the intermediate, which is then cyclized to produce the target compound. The reaction conditions often include heating and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho to the methoxy groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
  • 4,7-Dimethoxy-5-methyl-1,3-benzodioxole
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Uniqueness

3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

600708-79-0

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3,7-dimethoxy-3,5-dihydro-2H-1,4-benzodioxepine

InChI

InChI=1S/C11H14O4/c1-12-9-3-4-10-8(5-9)6-15-11(13-2)7-14-10/h3-5,11H,6-7H2,1-2H3

InChI Key

WQAJRUDGPMSCHH-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(CO1)C=C(C=C2)OC

Origin of Product

United States

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